

An In-depth Technical Guide to Dihydro-betaionol (CAS 3293-47-8)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro-beta-ionol (CAS 3293-47-8) is a sesquiterpenoid alcohol valued for its woody, floral, and amber-like fragrance, making it a significant ingredient in the flavor and fragrance industry. Beyond its sensory properties, emerging research on related ionol compounds suggests potential biological activities, including antimelanogenic effects, which positions it as a molecule of interest for dermatological and cosmetic research. This technical guide provides a comprehensive overview of **Dihydro-beta-ionol**, including its physicochemical properties, detailed protocols for its chemical synthesis and analysis, and an exploration of its biological activities with a focus on its potential mechanism of action in melanogenesis.

Physicochemical and Spectroscopic Data

Dihydro-beta-ionol is a white solid at room temperature, characterized by its distinct woody and floral odor.[1] It is soluble in common organic solvents.[1] The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: General and Physicochemical Properties



Property	Value	Source(s)
CAS Number	3293-47-8	[2][3]
Molecular Formula	C13H24O	[2][3]
Molecular Weight	196.33 g/mol	[2][3]
IUPAC Name	4-(2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-ol	[3][4]
Appearance	White solid with a woody, floral odor	[1][5]
Boiling Point	234 - 275.4 °C at 760 mmHg	[1][2]
Melting Point	36 - 40 °C	[1][6]
Density	~0.88 - 0.92 g/cm ³	[2][6]
Flash Point	>93.3 °C (>200 °F)	[7]
LogP (Octanol/Water)	3.674	[2]
Solubility	Soluble in common organic solvents	[1]

Table 2: Spectroscopic and Analytical Data



Parameter	Description	Source(s)
¹ H-NMR	Expected signals: olefinic protons, aliphatic methylene and methine protons (including carbinol proton), and distinct methyl group singlets and doublets.	General Knowledge
¹³ C-NMR	Expected signals: ~13 distinct carbon signals including sp ² carbons of the double bond, sp ³ carbons of the ring and side chain (including the carbon bearing the hydroxyl group), and methyl carbons.	[3]
FT-IR (cm ⁻¹)	Characteristic peaks expected for O-H stretch (~3300-3400, broad), C-H stretches (aliphatic, ~2850-3000), and C-O stretch (~1050-1150).	General Knowledge
Mass Spectrometry	Expected Molecular Ion (M+) at m/z 196. Common fragments may include loss of water (M-18), loss of a methyl group (M-15), and cleavage of the side chain. Top peaks observed at m/z 123 and 93.	[3]
Kovats Retention Index	Standard non-polar: ~1413 - 1455	[1][4]

Experimental Protocols

The synthesis of **Dihydro-beta-ionol** is most commonly achieved through the reduction of beta-ionone, which possesses an additional ketone functional group. Two effective methods are the Birch reduction and catalytic hydrogenation.



Synthesis via Birch Reduction of Beta-Ionone

The Birch reduction is a robust method for the reduction of α,β -unsaturated ketones to the corresponding saturated alcohols. This protocol is adapted from methodologies described in the patent literature.[8]

Reaction Scheme: β-Ionone → **Dihydro-beta-ionol**

Materials:

- β-Ionone
- Anhydrous liquid ammonia (NH₃)
- Sodium metal (Na)
- Ammonium chloride (NH₄Cl)
- · Anhydrous tetrahydrofuran (THF) or diethyl ether
- Toluene
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for chromatography)

Procedure:

- Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a
 dry ice/acetone condenser, and a gas inlet under an inert atmosphere (e.g., Nitrogen or
 Argon).
- Reaction:
 - Cool the flask to -78 °C (dry ice/acetone bath).

Foundational & Exploratory





- Condense approximately 10 mL of liquid ammonia per gram of β-ionone into the flask.
- \circ Once the desired volume of ammonia is collected, add the β -ionone dissolved in a minimal amount of anhydrous THF.
- Slowly add small, freshly cut pieces of sodium metal to the stirring solution. The solution will turn a deep blue color, indicating the presence of solvated electrons. Continue adding sodium until the blue color persists for at least 30 minutes.
- Add a proton source, such as tert-butanol or ethanol (1-2 equivalents), to the reaction mixture.

Quenching and Work-up:

- After the reaction is complete (monitored by TLC), cautiously quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
- Remove the cooling bath and allow the ammonia to evaporate in a well-ventilated fume hood.
- To the remaining residue, add water and extract the aqueous layer three times with toluene or diethyl ether.
- Combine the organic extracts, wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

- Purify the crude **Dihydro-beta-ionol** by silica gel column chromatography, eluting with a
 gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).
- Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield pure **Dihydro-beta-ionol**.





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Caption: Workflow for the synthesis of **Dihydro-beta-ionol** via Birch Reduction.

Synthesis via Catalytic Hydrogenation of Beta-Ionone

Catalytic hydrogenation offers a milder alternative for the reduction of beta-ionone. Using a catalyst like Raney Nickel allows for the reduction of both the alkene and ketone moieties.

Reaction Scheme: β-Ionone + 2 H₂ --(Catalyst)--> **Dihydro-beta-ionol**

Materials:

- ß-Ionone
- Raney® Nickel (50% slurry in water)
- Ethanol or Isopropanol
- Hydrogen gas (H₂)
- Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
- Celite® or other filter aid

Procedure:

- Catalyst Preparation:
 - In a fume hood, carefully wash the Raney Nickel slurry several times with water, followed by several washes with the chosen alcohol solvent (e.g., ethanol) to remove residual water.



Reaction:

- To a hydrogenation flask, add the β-ionone dissolved in ethanol (e.g., 0.1 M solution).
- Carefully add the washed Raney Nickel catalyst under a stream of inert gas (approx. 5-10% by weight relative to the substrate).
- Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas.
 Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.
- Pressurize the vessel with hydrogen gas (e.g., 50-100 psi or using a balloon) and stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction may take several hours to complete.

Work-up and Purification:

- Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.
- Rinse the filter cake with additional solvent.
- Combine the filtrates and remove the solvent under reduced pressure to yield the crude
 Dihydro-beta-ionol.
- If necessary, purify the product further using silica gel column chromatography as described in Protocol 2.1.

Analytical Characterization

The identity and purity of synthesized **Dihydro-beta-ionol** should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)







GC-MS is an ideal method for assessing the purity of the final product and confirming its molecular weight.

Typical GC-MS Parameters:

• Column: Standard non-polar column (e.g., HP-5MS, DB-5)

• Carrier Gas: Helium

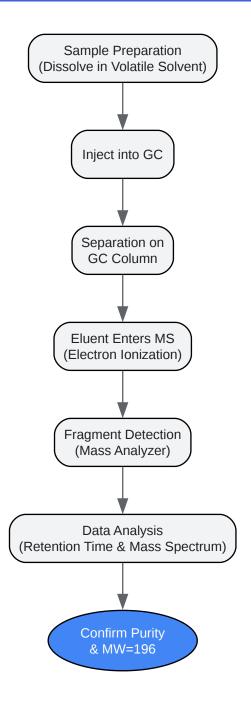
· Injection Mode: Split

Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

MS Detection: Electron Ionization (EI) at 70 eV.

• Expected Result: A major peak at the characteristic retention time for **Dihydro-beta-ionol**. The mass spectrum should show a molecular ion peak (M+) at m/z = 196, with characteristic fragment ions at m/z = 178 (M-H₂O), 123, and 93.[3]





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Caption: General workflow for the analysis of **Dihydro-beta-ionol** using GC-MS.

Biological Activity and Signaling Pathways

While primarily used for its fragrance, related ionol and apocarotenoid compounds have demonstrated various biological activities. A notable area of research is their effect on skin pigmentation.



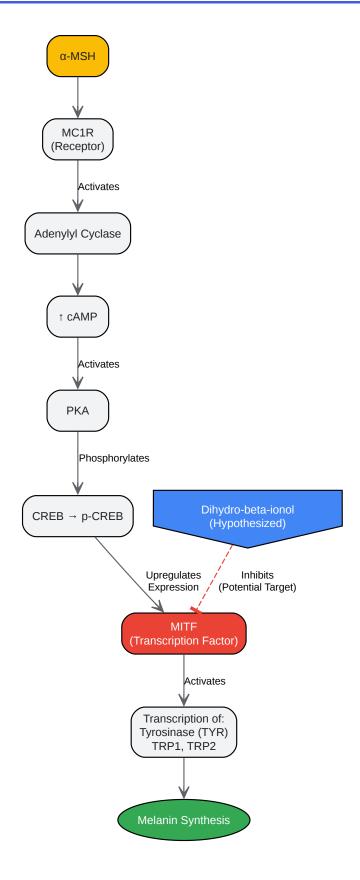
Antimelanogenic Activity

Derivatives of ionone have been shown to possess antimelanogenic properties, suggesting that **Dihydro-beta-ionol** could be a candidate for research into skin-lightening or hyperpigmentation-treating agents.[6] The primary mechanism for this activity in many natural compounds is the inhibition of melanogenesis in melanocytes.

Mechanism of Action: Melanogenesis is a complex signaling cascade primarily regulated by the Microphthalmia-associated transcription factor (MITF). Activation of the melanocortin 1 receptor (MC1R) by α -melanocyte-stimulating hormone (α -MSH) leads to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor. Activated CREB upregulates the expression of MITF. MITF then acts as a master regulator, promoting the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and TRP2. Tyrosinase is the rate-limiting enzyme in melanin synthesis.

Many natural antimelanogenic compounds exert their effect by downregulating this pathway, often by inhibiting the expression or activity of MITF and tyrosinase. It is hypothesized that ionol derivatives, including **Dihydro-beta-ionol**, may act through a similar mechanism.





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Caption: Hypothesized mechanism of antimelanogenic action via the cAMP/MITF pathway.



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